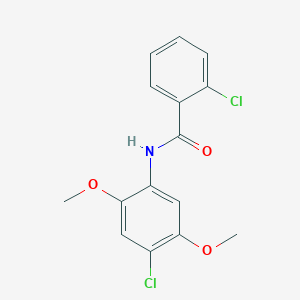

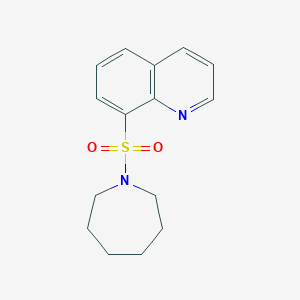

![molecular formula C19H22N4OS B5551238 N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that often include condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and pyrazole derivatives involves intricate steps that ensure the introduction of desired functional groups into the molecule (Nitta et al., 2008). Similar methodologies can be inferred for synthesizing the title compound, focusing on precision in molecular construction to achieve the specific chemical structure.

Molecular Structure Analysis

The molecular structure of compounds akin to the title molecule is characterized by complex interactions and conformations. For example, X-ray diffraction studies reveal nonplanar molecular structures with significant conformational features, such as intermolecular hydrogen bonding forming intricate ring systems (Asegbeloyin et al., 2014). Such analyses are crucial for understanding the three-dimensional arrangement and potential reactivity sites of the molecule.

Chemical Reactions and Properties

The chemical reactivity of the title compound can be deduced from its functional groups, indicating potential involvement in reactions like nucleophilic substitution or addition. Compounds with similar structures exhibit a range of biological activities, hinting at the versatile chemical nature of the title molecule (Kamiński et al., 2015).

Physical Properties Analysis

While specific studies on the physical properties of the title compound may not be directly available, related compounds' analyses provide insights. Properties such as solubility, melting points, and crystalline forms are influenced by molecular structure, particularly the arrangement of functional groups and overall molecular geometry (Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be inferred from the functional groups present in the molecule. For example, the presence of amide and pyrazole groups suggests potential for hydrogen bonding and nucleophilic attack sites, respectively. These characteristics are foundational in understanding the compound's behavior in chemical reactions (Gomha et al., 2016).

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Applications

Research by Küçükgüzel et al. (2013) on celecoxib derivatives, structurally related to the compound , demonstrated potential anti-inflammatory and analgesic activities. These derivatives were evaluated for their effectiveness against inflammation and pain, showing that certain compounds did not cause significant tissue damage in liver, kidney, colon, and brain, suggesting a safer profile compared to traditional treatments like celecoxib. This indicates the potential of N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide derivatives in developing therapeutic agents with anti-inflammatory and analgesic properties (Küçükgüzel et al., 2013).

Anticancer Activities

Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma cell lines. Compounds showed promising IC50 values, indicating potent anticancer activities. This suggests that derivatives of N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide could be explored for their anticancer potential, especially in designing new agents targeting specific cancer cell lines (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Evaluation

The synthesis and evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring were reported by Farag, Kheder, and Mabkhot (2009), highlighting moderate antimicrobial activity. This points towards the utility of structurally similar compounds to N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in developing antimicrobial agents, potentially offering new avenues for treating infections (Farag, Kheder, & Mabkhot, 2009).

Synthesis and Characterization

The compound's structural features suggest potential utility in synthesis processes, similar to those detailed by Davis and Forrester (1999), where thiazolium-ion based organic ionic liquids were used to promote the benzoin condensation of benzaldehyde. This indicates the role such compounds could play in facilitating chemical reactions, particularly in organic synthesis, showcasing the diverse applications beyond their biological activities (Davis & Forrester, 1999).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyrazol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-3-17(23-11-7-10-21-23)19(24)22(12-16-8-5-4-6-9-16)13-18-15(2)20-14-25-18/h4-11,14,17H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCCXZQPWJOOLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC1=CC=CC=C1)CC2=C(N=CS2)C)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

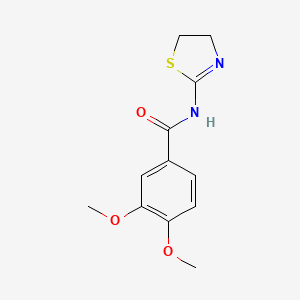

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)

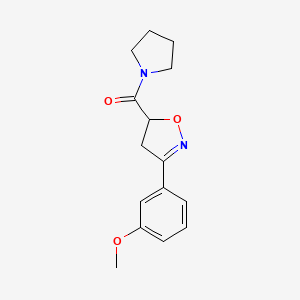

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

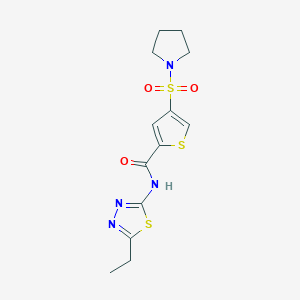

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

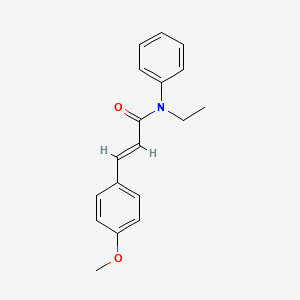

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

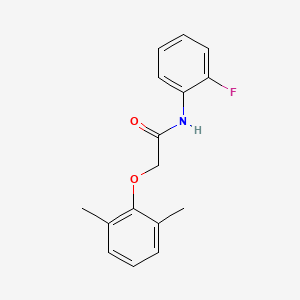

![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)